Substantially Higher Lipophilicity (XLogP3 4.8 vs. 3.94) Relative to Campholene Acetate Suggests Enhanced Substrate Substantivity and Altered Olfactory Diffusion Profile
Compared to campholene acetate (2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate; CAS 36789-59-0), the target compound exhibits a calculated XLogP3 of 4.8 [1] versus a predicted ACD/LogP of 3.94 for the comparator . This difference of approximately +0.86 log units indicates a roughly 7-fold increase in octanol-water partition coefficient, which is class-associated with longer retention on non-polar substrates such as textiles and skin lipids, and a lower rate of aqueous dissolution in consumer product bases.
| Evidence Dimension | Lipophilicity (logP/log Kow) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (Basechem computed) |
| Comparator Or Baseline | Campholene acetate (CAS 36789-59-0): ACD/LogP = 3.94 (ChemSpider predicted) |
| Quantified Difference | +0.86 log units (approximately 7.2× higher partition coefficient) |
| Conditions | Computed/predicted partition coefficients; no experimental shake-flask data identified |
Why This Matters
Higher lipophilicity is a procurement-relevant differentiator when selecting fragrance ingredients for long-lasting formulations (e.g., fine fragrances, fabric conditioners), where substantivity and slow release are key.
- [1] Basechem. 3(2H)-Isothiazolone, 4-chloro-5-(mercaptomethyl)-2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-1-pentylacetate: Calculated Chemical Data (CAS 94231-49-9). XLogP3 = 4.8. View Source
